Dansyl-4-aminobutyric acid

Descripción general

Descripción

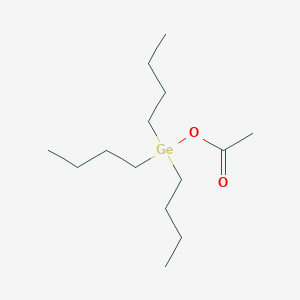

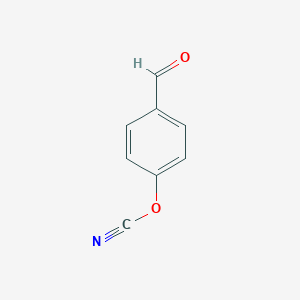

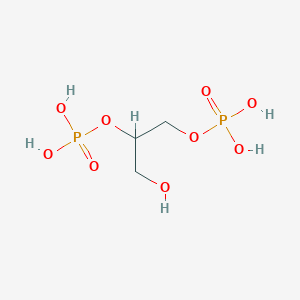

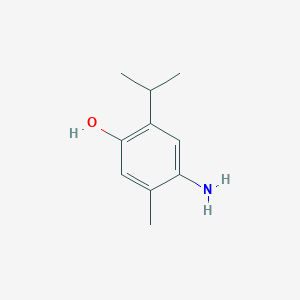

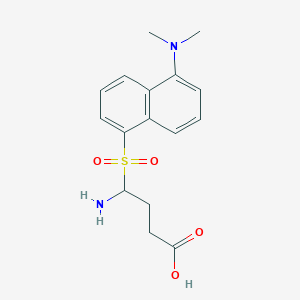

Dansyl-4-aminobutyric acid is a molecule that contains a total of 43 atoms. It consists of 20 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .

Synthesis Analysis

This compound can be synthesized through the process of dansylation. This involves the derivatization of amino acids with dansyl chloride . The method is simple, rapid, and robust, and it has been used for the analysis of 20 proteinogenic amino acids in biological samples .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 44 bonds, among which there are 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .

Chemical Reactions Analysis

This compound can be used in the analysis of amino acids through a process known as dansylation . This process involves the derivatization of amino acids with dansyl chloride, which allows for the separation and identification of amino acids .

Physical And Chemical Properties Analysis

This compound is a molecule that contains a total of 43 atoms, including 20 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .

Aplicaciones Científicas De Investigación

Quantitative Analysis in Biology : Beckner and Caprioli (1984) explored fast atom bombardment mass spectrometry for quantitative analysis in biology. They used dansyl-4-aminobutyric acid as an internal standard to measure 4-aminobutyric acid, demonstrating its utility in quantitative biological analysis (Beckner & Caprioli, 1984).

Neuroscience Research : Osborne (1971) utilized microchomatography of dansyl compounds, including this compound, to study the distribution of GABA in the nervous systems of various animals. This research highlighted the role of dansyl derivatives in neurochemical analysis (Osborne, 1971).

Analytical Chemistry in Neurotransmitter Determination : Kang et al. (2006) optimized dansyl derivatization and chromatographic conditions for determining neuroactive amino acids in biological samples. This compound was key in analyzing neurotransmitters in brain tissue and plasma (Kang et al., 2006).

Protein and Peptide Analysis : Leonard and Osborne (1975) discussed the use of dansyl chloride, which reacts with amino acids including 4-aminobutyric acid, for detecting amino acids and serotonin in nervous tissue. This method is significant in protein and peptide research (Leonard & Osborne, 1975).

Stress Tolerance in Plants : Li et al. (2016) studied γ-aminobutyric acid in improving heat tolerance in plants. Understanding the metabolic pathways involving derivatives like this compound could help in agricultural research (Li et al., 2016).

Capillary Zone Electrophoresis : Kuhr and Yeung (1988) used laser-induced fluorescence spectroscopy on-column to detect dansyl-amino acids separated by capillary zone electrophoresis, illustrating the importance of dansyl derivatives in analytical chemistry (Kuhr & Yeung, 1988).

Mecanismo De Acción

While the specific mechanism of action for Dansyl-4-aminobutyric acid is not mentioned in the search results, γ-aminobutyric acid (GABA), also known as 4-aminobutyric acid, is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms. As the chief inhibitory neurotransmitter in the central nervous system of mammals, it has become a popular dietary supplement and has promising application in the food industry .

Direcciones Futuras

The future directions of Dansyl-4-aminobutyric acid could be related to its use in the analysis of amino acids. The process of dansylation, which involves the derivatization of amino acids with dansyl chloride, has been used for the analysis of 20 proteinogenic amino acids in biological samples . This method is simple, rapid, and robust, and it could have promising applications in the future .

Propiedades

IUPAC Name |

4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20/h3-8,15H,9-10,17H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWGSYJPVPNMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924550 | |

| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1236-58-4 | |

| Record name | Dansyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.